4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJQSOMTKRNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363336 | |
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955965-31-8 | |
| Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Condensation Reactions
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol can undergo condensation reactions with aldehydes or ketones under acidic conditions.
Reactions at the C-4 Position
The C-4 position of the pyrazole ring is susceptible to electrophilic substitution reactions .
Other Potential Reactions
Based on the properties of its constituent groups (pyrazolyl and methoxyphenol), this compound can also participate in the following chemical reactions:
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Acylation: The hydroxyl group on the phenol ring can undergo acylation reactions to form esters.
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Alkylation: Similar to acylation, the hydroxyl group can be alkylated to form ethers.
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Hydrolysis: The carbonyl group linking the pyrazole and methoxyphenol moieties may be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule into its constituent parts.
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Ether cleavage: The methoxy group might be cleaved under harsh conditions, for example, using boron tribromide.
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Reactions Involving the Pyrazole Ring: The pyrazole ring can undergo various reactions such as N-substitution, metal coordination, and cycloadditions, depending on the specific reagents and conditions used.
Reactions with Hydrazine Hydrate
Compounds of this type react with hydrazine hydrate and phenyl hydrazine to produce 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole .
Reaction with Methyl Acrylate
3,5-dimethyl-1H-pyrazole can react with methyl acrylate, followed by reaction with POCl3/DMF and alkaline hydrolysis, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde .
Examples of Pyrazole Reactions
The pyrazole ring can be involved in reactions such as :
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Michael additions
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Cycloadditions
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Suzuki-Miyaura cross-coupling reactions
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Vilsmeier-Haack reactions
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Condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine
Oxidation Reactions
Pyrazole-4-carbaldehydes can be oxidized with potassium permanganate to afford pyrazole-4-carboxylic acid, which can be converted to the corresponding ethyl ester by reaction with ethanol in an acidic medium .
Data Table Summarizing Potential Reactions
| Reaction Type | Reactant/Conditions | Product(s) | Reference |
|---|---|---|---|
| Condensation | Aldehydes or ketones, acidic conditions | Condensed products | $$3] |
| Electrophilic Substitution | Electrophilic reagents at C-4 position | Substituted pyrazole derivatives | $$4] |
| Acylation | Acylating agents | Ester derivatives | $$3, 12] |
| Alkylation | Alkylating agents | Ether derivatives | $$12] |
| Hydrolysis | Strong acid or base | Cleavage into pyrazole and methoxyphenol components | $$3] |
| N-Substitution | Various reagents | N-substituted pyrazole derivatives | $$6] |
| Metal Coordination | Metal ions | Coordination complexes | $$3] |
| Cycloadditions | Dienophiles or dipolarophiles | Cycloadducts | $$3] |
| Oxidation | Potassium permanganate | Pyrazole-4-carboxylic acid | $$6] |
| Reactions with Hydrazine Hydrate | Hydrazine hydrate, phenyl hydrazine | 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | $$8] |
| Reaction with Methyl Acrylate | Methyl acrylate, POCl3/DMF, alkaline hydrolysis | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | $$6] |
| Michael Addition | Ethyl propionate, DCE | (E)-ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl) acrylate and its (Z)-isomer | $$9] |
| Suzuki-Miyaura cross-coupling | Arylboronic acids, Pd(OAc)2, K2CO3 | 1H-1,2,3-triazole analogs | $$10] |
| Vilsmeier-Haack reactions | Phosphoryl chloride in DMF | Formylated pyrazole derivatives | $$6] |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol displayed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Antimicrobial Properties
Another vital application is in the field of antimicrobial agents. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Studies have shown that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action involves disrupting the nervous system of insects, leading to paralysis and death .
Herbicide Development
Additionally, formulations containing this compound have been investigated as potential herbicides. Field trials indicated effective weed control without significant phytotoxicity to crops, suggesting its utility in sustainable agriculture practices .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications such as aerospace and automotive components .
Nanotechnology
Moreover, this compound has been explored in nanotechnology for drug delivery systems. Its ability to form nanoparticles enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenol group can also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s pyrazole ring and phenolic group are common in medicinal and coordination chemistry. Key analogs include:
a) Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
- Structure : A 1,5-diarylpyrazole with a sulfonamide group.
- Key Differences: Celecoxib lacks the phenolic moiety and carbonyl linker but shares the pyrazole core. The sulfonamide group enhances COX-2 selectivity .
- Activity : Potent COX-2 inhibitor (IC₅₀ in nM range) with a plasma half-life optimized for clinical use .
b) TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one)
- Structure: Pyridazinone core with pyrazole and methoxyphenyl substituents.
- Key Differences: Incorporates a pyridazinone ring instead of a phenol, with fluorine enhancing metabolic stability.
- Activity : PDE10A inhibitor (IC₅₀ = 0.30 nM) with >15,000-fold selectivity over other PDEs .
c) 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
- Structure: Pyrazole directly bonded to phenol and methoxyphenyl groups.
- Key Differences: Lacks the carbonyl linker but shares the phenolic and methoxyphenyl motifs. Dihedral angles between aromatic rings influence molecular rigidity .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- The phenolic -OH group increases acidity (pKa ~10) compared to sulfonamides (pKa ~1–2) or neutral pyridazinones, influencing solubility and membrane permeability.
Metabolic Stability
Enzyme Inhibition
- COX-2 Inhibition: Celecoxib’s pyrazole-sulfonamide motif is critical for binding; the target’s phenolic group may limit COX-2 affinity but could target other oxidoreductases .
Antifungal Activity
- ’s triazole-pyrazole hybrid shows moderate fungicidal activity, suggesting the target’s phenol group could enhance antifungal properties via membrane disruption .
Biological Activity
The compound 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring connected to a methoxyphenol moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, research involving various pyrazole compounds has shown effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The study tested the cytotoxic effects of different pyrazoles in combination with doxorubicin, revealing a synergistic effect that enhances the anticancer activity of doxorubicin in resistant cancer cells .
| Pyrazole Compound | Cell Line Tested | Cytotoxicity (IC50 µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Yes |
| Compound B | MDA-MB-231 | 15 | Yes |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Several studies indicate that these compounds can inhibit the growth of various pathogens. Specifically, this compound has been suggested to possess significant antimicrobial properties against both bacterial and fungal strains .
| Microorganism Tested | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
The mechanisms underlying the biological activities of pyrazole derivatives like this compound may involve:
- Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Pyrazoles may exhibit antioxidant activity that protects cells from oxidative stress, contributing to their anticancer effects.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in vitro against various cancer cell lines. The study highlighted that modifications in the pyrazole structure significantly impacted their anticancer efficacy. The compound in focus was found to be among the most effective in reducing cell viability in resistant breast cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via acylation reactions between 3,5-dimethyl-1H-pyrazole and a methoxyphenol derivative. A typical approach involves using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended. Intermediate characterization should include -NMR and -NMR to confirm regioselectivity and purity .
Q. How is this compound characterized structurally?
- Methodological Answer : Standard characterization involves:
- NMR spectroscopy : -NMR (400 MHz, CDCl) to identify aromatic protons (δ 6.8–7.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and methoxy signals (δ 3.8–4.0 ppm).
- Mass spectrometry : HR-MS (ESI-qTOF) for molecular ion confirmation (e.g., [M+H]) with <5 ppm deviation from theoretical mass.
- Elemental analysis : To verify C, H, N content within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening can include:
- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli), following CLSI guidelines. Incubate at 35°C for 24 hours and compare to standard antibiotics (e.g., ciprofloxacin) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. IC values are calculated via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Introduce substituents at the pyrazole’s 3,5-dimethyl positions (e.g., halogens, bulky groups) to enhance target binding.
- Bioisosteric replacement : Replace the methoxyphenol moiety with trifluoromethoxy or sulfonamide groups to improve metabolic stability.
- Analytical validation : Use -NMR and X-ray crystallography (if crystals are obtainable) to confirm structural changes. SAR data should be analyzed using multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include:
- Disorder in the pyrazole ring : Mitigate using SHELXL’s PART instruction to model partial occupancy.
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) and TLS refinement for heavy atoms.
- Validation : Use PLATON’s ADDSYM to check for missed symmetry and R/wR convergence below 5% and 12%, respectively. CIF files should be deposited in the Cambridge Structural Database for peer validation .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model binding poses in target proteins (e.g., KCa2 channels). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability.
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors at the carbonyl group) using MOE or Discovery Studio.
- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity or crystallographic results)?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) with internal controls.
- Data cross-validation : Compare crystallographic data with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify discrepancies.
- Statistical analysis : Apply Grubbs’ test to identify outliers in bioactivity datasets. Use Bayesian models to quantify uncertainty in conflicting results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
